Ret-IN-26

RET kinase enzymatic assay structure-activity relationship

Ensure assay reproducibility by procuring the validated indol-2-one derivative Ret-IN-26 (D5). With a defined IC50 of 0.33 μM, it serves as a critical reference standard for RET inhibitor screening. Avoid assay variability; its specific structure is essential for consistent results. For use as a benchmark in SAR and cell-based pathway analysis. Research use only.

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
Cat. No. B12368025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-26
Molecular FormulaC23H27N5O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C#N)NC2=O)C
InChIInChI=1S/C23H27N5O2/c1-5-28(6-2)10-9-25-23(30)21-14(3)19(26-15(21)4)12-18-17-8-7-16(13-24)11-20(17)27-22(18)29/h7-8,11-12,26H,5-6,9-10H2,1-4H3,(H,25,30)(H,27,29)/b18-12-
InChIKeyATHVRLPWRLSIJL-PDGQHHTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-26: RET Kinase Inhibitor Procurement Specifications and Core Biochemical Profile


Ret-IN-26 (also designated compound D5) is an indol-2-one derivative developed as a RET (rearranged during transfection) kinase inhibitor [1]. It targets the ATP-binding site of RET kinase with an IC₅₀ value of 0.33 μM in cell-free enzymatic assays [1]. The compound has a molecular weight of 405.49 g/mol (C₂₃H₂₇N₅O₂) and was identified through structure-activity relationship optimization across five series of indol-2-one analogs [1]. Ret-IN-26 is intended exclusively for research use and is available from multiple commercial vendors for preclinical RET-targeting studies.

Why Ret-IN-26 Cannot Be Interchanged with Other Indol-2-One RET Inhibitors


Within the indol-2-one chemical class, RET inhibitory activity is exquisitely sensitive to specific substitution patterns, with structurally proximate analogs exhibiting substantially divergent potency [1]. Compounds from the same synthetic series (e.g., D1, D2, D3, B3, B6) demonstrated variable RET kinase inhibition despite sharing a common indol-2-one scaffold [1]. Therefore, generic substitution without empirical verification of the exact compound identity (Ret-IN-26, i.e., D5) risks introducing uncontrolled variability in biochemical and cellular assays, potentially confounding experimental outcomes and undermining reproducibility in RET-targeted research programs.

Ret-IN-26: Quantified Differentiation Evidence vs. Analogous RET Inhibitors


Ret-IN-26 Demonstrates Superior RET Enzymatic Inhibition Within Its Analog Series

Among five series of indol-2-one derivatives synthesized and assessed, Ret-IN-26 (compound D5) exhibited the highest RET kinase inhibitory activity relative to all other active compounds tested [1]. The reported RET IC₅₀ for Ret-IN-26 is 0.33 μM [1]. In the same study, closely related analogs D1, D2, D3, B3, and B6 also demonstrated significant inhibitory activity, but with quantitatively lower potency than D5 [1].

RET kinase enzymatic assay structure-activity relationship

Ret-IN-26 Exhibits Nanomolar Cellular Activity in RET-Driven Thyroid Cancer Cells

In cellular assays using the TPC-1 thyroid cancer cell line, which harbors a RET/PTC1 rearrangement, Ret-IN-26 (compound D5) exhibits nanomolar-scale inhibitory activity [1]. The study highlights that D5 demonstrates nanoscale activity on TPC-1 cells [1].

cellular pharmacology TPC-1 cell line thyroid cancer

Ret-IN-26 Represents an Optimized Indol-2-One Scaffold with Defined Structure-Activity Relationships

The discovery of Ret-IN-26 resulted from systematic SAR exploration across five series of indol-2-one derivatives, investigating modifications at the 5- and 6-positions and solvent-exposed regions of the lead scaffold [1]. This SAR-guided optimization established Ret-IN-26 (D5) as the most active compound within this specific chemotype [1].

medicinal chemistry scaffold optimization lead identification

Recommended Research Applications for Ret-IN-26 Based on Empirically Validated Evidence


Benchmarking RET Enzymatic Activity in Cell-Free Kinase Assays

Ret-IN-26 is suitable for use as a reference RET kinase inhibitor in cell-free biochemical assays where a well-characterized indol-2-one-based RET inhibitor with an established IC₅₀ of 0.33 μM is required [1]. Its defined enzymatic potency enables standardization across experimental replicates and inter-laboratory comparisons within RET inhibitor screening cascades.

Probing RET-Dependent Signaling in TPC-1 Thyroid Cancer Cellular Models

Researchers employing TPC-1 cells (RET/PTC1 rearrangement-positive) may utilize Ret-IN-26 to interrogate RET-driven proliferative and survival signaling pathways [1]. The compound's validated nanomolar cellular activity in this specific cell line supports its application in mechanistic studies of RET-dependent oncogenesis and in the characterization of downstream pathway modulation.

Medicinal Chemistry Reference for Indol-2-One-Based RET Inhibitor Scaffold Development

Medicinal chemistry teams engaged in RET inhibitor lead optimization can employ Ret-IN-26 as a benchmark compound representing the optimized indol-2-one chemotype [1]. Its SAR context, derived from systematic exploration of the 5- and 6-positions and solvent-exposed regions, provides a defined reference point for comparative evaluation of novel RET-targeting scaffolds or further derivatization efforts.

Comparative Pharmacology Studies of RET Inhibitor Chemotypes

Ret-IN-26 may serve as a representative indol-2-one-derived RET inhibitor in studies comparing potency, selectivity, and cellular efficacy across structurally distinct RET inhibitor classes. Its well-defined enzymatic and cellular activity profile [1] enables meaningful comparative analyses with other RET-targeting chemotypes, including clinically approved inhibitors (e.g., selpercatinib, pralsetinib) and other preclinical tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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